1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone

Catalog No.
S841676
CAS No.
1316217-77-2
M.F
C12H15FN2O
M. Wt
222.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone

CAS Number

1316217-77-2

Product Name

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone

IUPAC Name

1-[2-(2-fluorophenyl)piperazin-1-yl]ethanone

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-8-12(15)10-4-2-3-5-11(10)13/h2-5,12,14H,6-8H2,1H3

InChI Key

WQCXFNLKILJRRE-UHFFFAOYSA-N

SMILES

CC(=O)N1CCNCC1C2=CC=CC=C2F

Canonical SMILES

CC(=O)N1CCNCC1C2=CC=CC=C2F

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone is a chemical compound characterized by its unique structure, which includes a piperazine ring and a fluorophenyl group. Its molecular formula is C12H15FN2OC_{12}H_{15}FN_{2}O, and it has a molecular weight of approximately 222.26 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychological conditions.

  • Oxidation: It can be oxidized to form N-oxides, which may have different biological activities.
  • Reduction: The carbonyl group in the compound can be reduced to yield corresponding alcohols, such as 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanol.
  • Substitution: The fluorophenyl group is capable of undergoing electrophilic aromatic substitution reactions, allowing for the introduction of various substituents on the aromatic ring.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions.

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone exhibits significant biological activity, particularly in the realm of pharmacology. It has been shown to interact with various receptors in the central nervous system, making it a candidate for further investigation in treating conditions such as anxiety and depression. The compound's ability to modulate neurotransmitter systems suggests potential therapeutic applications.

The synthesis of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-fluorophenylpiperazine with ethanoyl chloride. This reaction is usually conducted under controlled conditions with the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction.

Synthetic Route:

  • Starting Materials: 2-fluorophenylpiperazine and ethanoyl chloride.
  • Reaction Conditions: Conducted in a solvent like dichloromethane at low temperatures.
  • Yield Optimization: Adjusting temperature, pressure, and solvent choice can enhance yield and purity.

The compound finds utility in several fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Biological Research: Used in studies involving receptor binding and enzyme inhibition.
  • Material Science: Potential applications in developing new materials due to its unique chemical properties.

Interaction studies have revealed that 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone interacts with various biological targets, including:

  • Receptors: High affinity binding to serotonin and dopamine receptors.
  • Enzymes: Inhibition of specific enzymes involved in neurotransmitter metabolism.

These interactions are crucial for understanding the compound's pharmacological profile and its potential therapeutic effects.

Several compounds share structural similarities with 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(3-(2-Fluorophenyl)piperazin-1-yl)ethanoneC12H15FN2OSimilar piperazine structure; different substitution pattern
1-(4-(2-Fluorobenzyl)piperazin-1-yl)ethanoneC13H16FN2OContains a benzyl group instead of a phenyl group
1-(3-Chlorophenyl)piperazineC11H14ClNLacks carbonyl functionality; used in similar biological studies

Uniqueness

The uniqueness of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone lies in its specific combination of a fluorinated aromatic system with a piperazine moiety, which enhances its biological activity compared to other similar compounds. This structural feature may contribute to its distinct pharmacological properties and potential therapeutic applications.

XLogP3

0.7

Dates

Modify: 2023-08-16

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